molecular formula C8H11BClNO4 B112551 (3-Amino-5-(methoxycarbonyl)phenyl)boronic acid hydrochloride CAS No. 380430-56-8

(3-Amino-5-(methoxycarbonyl)phenyl)boronic acid hydrochloride

Cat. No.: B112551
CAS No.: 380430-56-8
M. Wt: 231.44 g/mol
InChI Key: NOMZZWSCDMMVAF-UHFFFAOYSA-N
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Description

(3-Amino-5-(methoxycarbonyl)phenyl)boronic acid hydrochloride is a boronic acid derivative commonly used in organic synthesis. This compound is particularly significant in Suzuki-Miyaura coupling reactions, where it facilitates the formation of carbon-carbon bonds by reacting with aryl or vinyl halides .

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Amino-5-(methoxycarbonyl)phenyl)boronic acid hydrochloride typically involves the reaction of phenylboronic acid derivatives with appropriate amine and ester groups. One common method includes the use of phenylmagnesium bromide and trimethyl borate to form the ester, which is then hydrolyzed to yield the boronic acid .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale Suzuki-Miyaura coupling reactions. These reactions are favored due to their mild conditions, functional group tolerance, and the stability of the organoboron reagents .

Chemical Reactions Analysis

Types of Reactions

(3-Amino-5-(methoxycarbonyl)phenyl)boronic acid hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol. The reactions typically occur under mild conditions, making them suitable for a wide range of substrates .

Major Products

The major products formed from these reactions are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Scientific Research Applications

(3-Amino-5-(methoxycarbonyl)phenyl)boronic acid hydrochloride has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-Amino-5-(methoxycarbonyl)phenyl)boronic acid hydrochloride is unique due to its specific functional groups, which provide a balance of reactivity and stability. This makes it particularly useful in Suzuki-Miyaura coupling reactions, where it can form stable carbon-carbon bonds under mild conditions .

Biological Activity

(3-Amino-5-(methoxycarbonyl)phenyl)boronic acid hydrochloride is a boronic acid derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by the presence of an amino group and a methoxycarbonyl group, which contribute to its pharmacological potential. This article explores its biological activity, mechanisms of action, and relevant research findings.

Anticancer Properties

Research indicates that boronic acids, including this compound, exhibit significant anticancer properties. These compounds can inhibit proteasome activity, leading to the accumulation of pro-apoptotic factors in cancer cells. For instance, studies have shown that certain boronic acid derivatives can induce cell cycle arrest at the G2/M phase, effectively inhibiting the proliferation of various cancer cell lines .

Table 1: Anticancer Activity of Boronic Acid Derivatives

CompoundIC50 (nM)Mechanism of Action
This compoundTBDProteasome inhibition and apoptosis induction
Bortezomib7.05Proteasome inhibition
Other Boronic Acid DerivativesVariesVarious mechanisms including enzyme inhibition

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated. Boronic acids are known to interact with bacterial enzymes, particularly β-lactamases, which are responsible for antibiotic resistance. Compounds in this class have shown potential as β-lactamase inhibitors, enhancing the efficacy of existing antibiotics against resistant strains .

Case Study: Synergistic Effects with Antibiotics

In a study examining the effectiveness of boronic acids in combination with β-lactam antibiotics, it was found that certain derivatives could significantly reduce the minimum inhibitory concentration (MIC) of antibiotics against resistant bacterial strains. For example, when combined with ceftazidime, these compounds demonstrated enhanced antibacterial activity, suggesting a synergistic effect that could combat antibiotic resistance .

The mechanism by which this compound exerts its biological effects involves several pathways:

  • Proteasome Inhibition : Similar to other boronic acids, it may inhibit proteasome activity, leading to increased levels of regulatory proteins that promote apoptosis in cancer cells.
  • Enzyme Interaction : The boronic acid moiety can form reversible covalent bonds with serine residues in active sites of enzymes such as β-lactamases, thereby inhibiting their function and restoring the efficacy of β-lactam antibiotics.
  • Cell Penetration : The unique structure allows for better penetration into cells, enhancing its bioavailability and therapeutic potential.

Pharmacokinetics and Safety

Pharmacokinetic studies on boronic acids indicate that their absorption and distribution can be influenced by their chemical structure. The presence of functional groups such as methoxycarbonyl can enhance solubility and stability in biological systems. However, further studies are required to fully understand the pharmacokinetic profiles and safety profiles of this compound in clinical settings .

Properties

IUPAC Name

(3-amino-5-methoxycarbonylphenyl)boronic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BNO4.ClH/c1-14-8(11)5-2-6(9(12)13)4-7(10)3-5;/h2-4,12-13H,10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOMZZWSCDMMVAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1)N)C(=O)OC)(O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70586008
Record name [3-Amino-5-(methoxycarbonyl)phenyl]boronic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70586008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

380430-56-8
Record name [3-Amino-5-(methoxycarbonyl)phenyl]boronic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70586008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Amino-5-(methoxycarbonyl)benzeneboronic acid hydrochloride
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